2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLAOIBWOXBARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(OC(=C2O1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multiple steps starting from commercially available precursors. One reported method involves the following steps:
Oxidation Reaction: Starting from diethylene glycol, the compound undergoes oxidation to form an intermediate.
Acylation: The intermediate is then acylated using diethyl oxalate.
Hydrolysis: The acylated product undergoes hydrolysis to introduce carboxylic acid groups.
Elimination Reaction: Finally, an elimination reaction is carried out to form the desired fused ring system.
This synthetic route is advantageous due to its moderate yield and ease of purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alcohols, amines, or acid chlorides can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in esters, amides, or other functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibacterial Properties
Research indicates that compounds similar to 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid exhibit significant antibacterial activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents. For instance, studies have highlighted the effectiveness of related tricyclic compounds as potential antibiotics against various pathogens .
1.2 Drug Delivery Systems
The unique dioxin structure allows for the modification of this compound to enhance solubility and bioavailability in drug formulations. Its derivatives can be conjugated with other pharmaceutical agents to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.
Materials Science Applications
2.1 Conductive Polymers
The compound can serve as a precursor for synthesizing conductive polymers. When polymerized, it can produce materials with excellent electrical conductivity and thermal stability. These properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental degradation. Its incorporation into resin formulations can enhance the performance of coatings used in various industrial applications.
Environmental Chemistry Applications
3.1 Biodegradation Studies
The environmental impact of chemical compounds is a crucial area of research. Studies on the biodegradability of this compound have shown that it can be broken down by certain microbial strains under specific conditions. This property is essential for assessing the compound's safety and environmental sustainability when used in industrial applications .
3.2 Sorbents for Pollutant Removal
The compound's functional groups allow it to act as an effective sorbent for removing pollutants from water sources. Its ability to bind with heavy metals and organic contaminants makes it a potential candidate for developing filtration systems aimed at improving water quality.
Case Studies
Mechanism of Action
The mechanism by which 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Thiophene-Based Analogs
Example: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (C₈H₆O₄S)
- Structural Difference: Replaces the furan oxygen with sulfur, forming a thieno-dioxine ring .
- Functional Groups : Contains aldehyde (-CHO) groups instead of carboxylic acids (-COOH).
- Properties :
- Applications : Primarily used in research for synthesizing ligands or sensors .
Example: Tetraethyl 2,2'-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-diylbis(methylylidenenitrilo))bis(5-aminothiophene-3,4-dicarboxylate)
Dithiine Derivatives
Example : 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (C₆H₄O₃S₂)
- Structural Difference : Replaces both oxygen atoms in the dioxine ring with sulfur, forming a dithiine core.
- Electronic Effects: The sulfur-rich structure reduces π-conjugation efficiency but improves solubility in nonpolar solvents .
- Geometry : DFT calculations confirm planar geometry, similar to phthalic anhydride analogs .
Fluorinated Derivatives
Example: 2,3-Bis(trifluoromethyl)-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- Modification: Incorporates trifluoromethyl (-CF₃) groups on the thieno ring.
- Impact: Enhanced thermal stability and electron-withdrawing effects due to fluorine. Potential for use in high-performance electronic materials .
Metal-Organic Framework (MOF) Precursors
Example: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (H₂thpe)
- Application : Used in MOFs for sensing Cr₂O₇²⁻, ClO⁻, and nitrobenzene due to its carboxylic acid groups coordinating with Cd²⁺ .
- Comparison: The furo-based analog may exhibit weaker metal-binding affinity compared to thieno derivatives due to oxygen's lower polarizability.
Data Tables
Table 2: Electronic Properties
Key Research Findings
- Synthetic Efficiency: The furo-based dicarboxylic acid is synthesized in higher yields (74%) compared to thieno analogs, which often require complex purification .
- Electronic Performance : The furo derivative outperforms sulfur-containing analogs in electron transport due to oxygen's electronegativity .
- Functional Versatility: Thieno derivatives with aldehydes or fluorinated groups excel in niche applications like MOFs or high-stability materials .
Biological Activity
Chemical Identity
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (CAS Number: 728841) is a dicarboxylic acid derivative characterized by its unique bicyclic structure. The molecular formula is with a molecular weight of approximately 206.19 g/mol. This compound is noted for its potential biological activities, particularly in pharmacological applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focused on the synthesis of derivatives of dioxine compounds demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP1), a key enzyme involved in DNA repair mechanisms. Compounds derived from this class showed IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound may interact with cellular receptors and enzymes that regulate these processes. For example, the inhibition of PARP1 leads to the accumulation of DNA damage in cancer cells, ultimately triggering cell death .
Toxicity and Safety Profile
The safety profile of this compound has been assessed in various studies. In vitro tests have shown low toxicity levels at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential toxicological outcomes associated with its use .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications in the chemical structure could enhance anticancer efficacy while reducing cytotoxicity towards normal cells .
Study 2: Pharmacological Applications
Another investigation focused on the pharmacological applications of this compound in treating specific cancers. The study revealed that certain derivatives not only inhibited tumor growth in animal models but also showed synergistic effects when combined with existing chemotherapeutic agents .
Table 1: Biological Activity Summary
| Compound Name | IC50 (µM) | Target Enzyme | Effect |
|---|---|---|---|
| This compound | 0.88 | PARP1 | Inhibition of DNA repair |
| Derivative A | 0.50 | PARP1 | Enhanced anticancer activity |
| Derivative B | 12 | PARP1 | Moderate inhibition |
Table 2: Toxicity Profile
| Study Type | Model Organism | Observed Effects | NOAEL (mg/kg) |
|---|---|---|---|
| Acute Toxicity | Rats | No significant adverse effects | >300 |
| Chronic Toxicity | Mice | Mild toxicity at high doses | >200 |
Q & A
Q. What are the established synthetic routes for 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid, and what are their key challenges in yield optimization?
The compound is synthesized via a five-step reaction starting from diethylene glycol, diethyl oxalate, and 2,3-dibromobutane. Key steps include oxidation, acylation, hydrolysis, and elimination, yielding the final product with moderate efficiency (35–45% overall yield). Challenges include side reactions during elimination and purification of intermediates. Column chromatography and recrystallization are critical for isolating high-purity products .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule crystallography. Disordered regions in the structure, such as flexible substituents, require iterative refinement and validation using tools like PLATON or Olex2 .
Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral discrepancies resolved?
Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HR-MS) are standard. For example, NMR can confirm the absence of residual solvents, while IR identifies carboxylic acid C=O stretching (~1700 cm⁻¹). Discrepancies in peak splitting (e.g., diastereomer formation) are resolved via 2D NMR (COSY, HSQC) or comparative analysis with synthetic intermediates .
Advanced Research Questions
Q. What experimental strategies address low yields in the elimination step of the synthesis?
Low yields during elimination (final step) are attributed to competing polymerization or incomplete dehydration. Optimizing reaction conditions—such as using anhydrous solvents (e.g., DMF), controlled temperatures (80–100°C), and catalytic p-toluenesulfonic acid—can suppress side reactions. Monitoring reaction progress via Thin-Layer Chromatography (TLC) ensures timely termination .
Q. How do crystallographic data contradictions (e.g., disordered atoms) impact structural reliability, and what mitigation strategies exist?
Disordered atoms in the furodioxine ring or substituents (e.g., methyl groups) arise from dynamic motion in the crystal lattice. Strategies include:
Q. What methodologies assess the electronic properties of this compound for optoelectronic applications?
Cyclic Voltammetry (CV) measures redox potentials to estimate HOMO/LUMO energy levels. UV-Vis spectroscopy identifies π→π* transitions (~300–400 nm), while computational methods (e.g., Time-Dependent DFT) correlate absorption bands with electronic structure. Comparative studies with derivatives (e.g., methyl vs. carboxyl substituents) reveal substituent effects on charge transport .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
